1,5-Di(pentan-3-yl)naphthalene
Description
Structure
3D Structure
Properties
CAS No. |
19990-01-3 |
|---|---|
Molecular Formula |
C20H28 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,5-di(pentan-3-yl)naphthalene |
InChI |
InChI=1S/C20H28/c1-5-15(6-2)17-11-9-14-20-18(16(7-3)8-4)12-10-13-19(17)20/h9-16H,5-8H2,1-4H3 |
InChI Key |
IDMLDWLPJLKHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC=CC2=C1C=CC=C2C(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Regiochemical Control
Retrosynthetic Analysis for 1,5-Di(pentan-3-yl)naphthalene
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comnsf.govamazonaws.com For this compound, the primary disconnection occurs at the carbon-carbon bonds between the naphthalene (B1677914) ring and the two pentan-3-yl groups.
Figure 1: Retrosynthetic Disconnection of this compound
Naphthalene + 2 x Pentan-3-yl precursor
C₁₀H₈ + 2 x C₅H₁₁-X
This disconnection suggests two primary synthetic approaches:
Electrophilic Aromatic Substitution: Utilizing naphthalene as the nucleophile and a pentan-3-yl electrophile. This falls under the category of Friedel-Crafts alkylation.
Nucleophilic Substitution/Cross-Coupling: Starting with a di-functionalized naphthalene (e.g., 1,5-dihalonaphthalene) as an electrophile and a pentan-3-yl nucleophilic reagent. This approach often involves transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions.
Classical and Contemporary Approaches to Alkylated Naphthalenes
The synthesis of alkylated naphthalenes can be achieved through various established and modern techniques. The choice of method often depends on the desired regioselectivity and the nature of the alkyl group.
Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring using an alkyl halide and a strong Lewis acid catalyst. wikipedia.orglibretexts.orgmt.com However, the reaction is often complicated by issues such as polyalkylation and carbocation rearrangements.
When applied to naphthalene, the position of substitution is influenced by both electronic and steric factors. The α-position (1, 4, 5, and 8) is generally more reactive towards electrophilic attack than the β-position (2, 3, 6, and 7) under kinetic control. However, with bulky alkyl groups, steric hindrance with the peri-hydrogens (at the 8-position for a 1-substituent) can favor substitution at the β-position. stackexchange.com
A variety of Lewis acids can be employed as catalysts in Friedel-Crafts alkylation. The choice of catalyst can significantly impact the reaction's outcome.
Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Alkylation
| Catalyst | Relative Activity | Typical Reaction Conditions |
| AlCl₃ | High | Low temperatures (-20 to 25 °C), inert solvent (e.g., CS₂, nitrobenzene) |
| FeCl₃ | Moderate | Mild temperatures (25 to 80 °C), often used with less reactive substrates |
| BF₃ | Moderate | Gaseous, often used with a co-catalyst (e.g., H₂O, HF) |
| ZnCl₂ | Low | Higher temperatures required, useful for milder reactions |
| H₂SO₄ | Varies | Can act as both catalyst and solvent |
For the synthesis of this compound, a strong Lewis acid like aluminum chloride (AlCl₃) would likely be required to activate the alkylating agent, 3-halopentane. mt.com The reaction temperature would need to be carefully controlled to minimize side reactions and promote the desired dialkylation. The use of a less reactive catalyst might offer better selectivity but could result in lower yields. Ionic liquids have also been explored as alternative reaction media for Friedel-Crafts reactions on naphthalene, offering potential advantages in terms of catalyst recycling and improved selectivity. researchgate.net
Controlling the regioselectivity to favor the 1,5-isomer is the primary challenge in the Friedel-Crafts alkylation of naphthalene with a bulky group like pentan-3-yl. The initial alkylation is likely to produce a mixture of 1-(pentan-3-yl)naphthalene and 2-(pentan-3-yl)naphthalene. The presence of the first alkyl group, which is an activating group, will influence the position of the second substitution.
To achieve 1,5-disubstitution, several factors can be manipulated:
Reaction Temperature: Lower temperatures generally favor the kinetically controlled product (α-substitution), while higher temperatures can lead to the thermodynamically more stable product (β-substitution or isomer rearrangement).
Catalyst Concentration: The concentration of the Lewis acid can influence the isomer ratio.
Solvent: The choice of solvent can affect the stability of the intermediate carbocation and thus the product distribution.
Due to the steric hindrance posed by the pentan-3-yl group, obtaining a high yield of the 1,5-isomer via a one-pot dialkylation would be challenging. A multi-step synthesis involving the introduction of directing groups might be necessary to achieve the desired regiochemistry.
Modern cross-coupling reactions provide a powerful alternative for the regioselective synthesis of substituted naphthalenes. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are highly effective for forming carbon-carbon bonds. nih.govdocumentsdelivered.com For the synthesis of this compound, a plausible route would involve the coupling of 1,5-dihalonaphthalene with a pentan-3-yl organometallic reagent.
A potential synthetic route using a Suzuki coupling is outlined below:
Synthesis of 1,5-Dibromonaphthalene: This can be achieved through the direct bromination of naphthalene, although this typically yields a mixture of isomers requiring separation. More specific multi-step syntheses can provide the pure 1,5-isomer.
Preparation of Pentan-3-ylboronic acid or its ester: This can be prepared from 3-bromopentane via a Grignard reagent followed by reaction with a trialkyl borate.
Palladium-Catalyzed Suzuki Coupling: The 1,5-dibromonaphthalene is then reacted with the pentan-3-ylboronic acid derivative in the presence of a palladium catalyst and a base.
Table 2: Components of a Typical Palladium-Catalyzed Suzuki Coupling for Alkylation
| Component | Example | Role |
| Aryl Halide | 1,5-Dibromonaphthalene | Electrophilic partner |
| Organoboron Reagent | Pentan-3-ylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent and neutralizes the acid formed |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
The key advantage of this approach is the high degree of regiocontrol, as the positions of the pentan-3-yl groups are determined by the positions of the halogens on the starting naphthalene core. This method avoids the isomer distribution issues commonly encountered in Friedel-Crafts alkylation.
Cross-Coupling Reactions for Naphthalene Functionalization
Alternative Metal-Catalyzed Syntheses
While traditional methods for naphthalene synthesis often involve harsh conditions, modern organometallic chemistry offers milder and more selective alternatives. Various transition metals have been employed to catalyze the formation of the naphthalene core.
For instance, iron-catalyzed annulation reactions provide a versatile route to polysubstituted naphthalenes. An FeCl₃-promoted annulation of aryl acetaldehydes with alkynes has been shown to be a straightforward procedure for the regioselective synthesis of a variety of naphthalene derivatives under mild conditions researchgate.net. Another approach involves an Fe(III)-promoted oxidative annulation of substituted arylglyoxals and internal alkynes, which yields 1,2-naphthoquinone products researchgate.net.
Metalloporphyrins, particularly those containing iron, cobalt, or ruthenium, are also effective catalysts for reactions involving diazo compounds, which can be precursors in cyclization reactions to form aromatic systems nih.gov. These catalysts can form metallocarbene intermediates that are useful in various synthetic transformations, including the formation of C-C bonds necessary for building the naphthalene skeleton nih.gov.
A nickel-catalyzed strategy has been developed for the synthesis of 1,5-diketones, which are valuable intermediates in organic synthesis, from renewable ethanol and methanol through a dehydrogenation and C-C coupling process with ketones chemistryviews.org. Such diketones can serve as precursors for the construction of the naphthalene ring system. The reaction proceeds via an interrupted borrowing hydrogen pathway, releasing H₂ and H₂O as byproducts chemistryviews.org.
The following table summarizes some alternative metal-catalyzed approaches to naphthalene synthesis.
| Catalyst System | Reactants | Product Type | Reference |
| FeCl₃ | Aryl acetaldehydes and alkynes | Polysubstituted naphthalenes | researchgate.net |
| Fe(III) | Substituted arylglyoxals and internal alkynes | 1,2-Naphthoquinones | researchgate.net |
| Metalloporphyrins (Fe, Co, Ru) | Diazo compounds | Various cyclic compounds | nih.gov |
| Ni(OAc)₂·4H₂O or NiCl₂·DME | Ketones, ethanol, and methanol | 1,5-Diketones | chemistryviews.org |
Cycloaddition and Annulation Routes to Substituted Naphthalenes
Cycloaddition and annulation reactions are powerful tools for constructing the naphthalene ring system with a high degree of control over the substitution pattern. These methods involve the formation of the bicyclic aromatic structure in a single or a few steps from acyclic or monocyclic precursors.
One of the most common methods is the [4+2] cycloaddition, or Diels-Alder reaction. However, the dearomative [4+2] cycloaddition of naphthalenes themselves typically requires harsh conditions due to the high kinetic barrier of breaking aromaticity nih.gov. Recent developments have utilized visible-light energy transfer catalysis to achieve this transformation under milder conditions, allowing for the synthesis of diverse bicyclo[2.2.2]octa-2,5-diene scaffolds that can be further transformed into substituted naphthalenes nih.gov.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also widely used. A triflic acid-catalyzed annulation of α-aryl carbonyls with arylalkynes offers a regioselective route to substituted naphthalenes at room temperature researchgate.net. This reaction proceeds through an electrophilic attack of the carbonyl on the arylalkyne followed by cyclization researchgate.net. Similarly, electrophilic cyclization of arene-containing propargylic alcohols can produce a wide variety of substituted naphthalenes regioselectively under mild conditions nih.gov.
Another innovative approach involves the nitrogen-to-carbon transmutation of isoquinolines. This method uses an inexpensive and commercially available phosphonium ylide as a carbon source to convert isoquinolines into substituted naphthalenes. The key step is the formation of a triene intermediate that undergoes a 6π-electrocyclization and elimination to yield the naphthalene product researchgate.netnih.gov.
The table below outlines several cycloaddition and annulation strategies for synthesizing substituted naphthalenes.
| Reaction Type | Key Reactants | Key Features | Reference |
| Dearomative [4+2] Cycloaddition | Naphthalenes and styrenes | Visible-light energy transfer catalysis, mild conditions | nih.gov |
| Triflic Acid-Catalyzed Annulation | α-Aryl carbonyls and arylalkynes | Regioselective, room temperature | researchgate.net |
| Electrophilic Cyclization | Arene-containing propargylic alcohols | Mild conditions, regioselective | nih.gov |
| N-to-C Transmutation | Isoquinolines and phosphonium ylide | Forms a triene intermediate, 6π-electrocyclization | researchgate.netnih.gov |
Development of Specific Synthetic Pathways for this compound
The synthesis of this compound presents a unique challenge due to the need to introduce two bulky, branched alkyl groups at sterically hindered positions on the naphthalene core. This requires careful selection of synthetic strategies that can overcome steric hindrance and achieve the desired regioselectivity.
Strategies for Introducing Bulky Branched Alkyl Groups
Introducing sterically demanding groups like pentan-3-yl onto an aromatic ring often requires specialized synthetic methods. Traditional Friedel-Crafts alkylation can be problematic, leading to a mixture of isomers and potential rearrangement of the alkyl group.
One effective strategy is the use of sterically hindered reagents in cross-coupling reactions. For instance, a pre-functionalized naphthalene, such as 1,5-dihalogenated naphthalene, could be reacted with a pentan-3-yl organometallic reagent (e.g., a Grignard or organolithium reagent) in the presence of a suitable transition metal catalyst.
Acid-catalyzed annulation reactions have also been shown to be effective in the synthesis of sterically hindered polycyclic aromatic hydrocarbons. For example, the treatment of 1,4-benzenediacetaldehyde with terminal aryl alkynes in the presence of B(C₆F₅)₃ can produce sterically hindered 4,5-diarylphenanthrenes with excellent regioselectivity rsc.org. This type of strategy could potentially be adapted for the synthesis of naphthalenes with bulky alkyl substituents.
The steric effects of alkyl groups have been evaluated using isodesmic model reactions, which can help in predicting the feasibility of synthesizing sterically crowded molecules rsc.org. These studies indicate that the steric hindrance depends not only on the atoms in the alpha and beta positions of the alkyl group but can also be influenced by atoms in the gamma position, which is relevant for the pentan-3-yl group rsc.org.
It is important to note that severe steric interactions between peri-substituents (at the 1 and 8 positions, or in this case, the 1 and 5 positions which are also in close proximity across the ring) can lead to distortions in the naphthalene structure, such as out-of-plane bending of the substituents and twisting of the naphthalene core mdpi.com.
Purification and Isolation Protocols for Pure Regioisomers
The synthesis of dialkylated naphthalenes often results in a mixture of regioisomers, making the purification and isolation of the desired isomer a critical step. For this compound, separation from other isomers, such as the 1,4-, 1,6-, 1,7-, 2,6-, and 2,7-disubstituted products, is necessary.
A study on the isolation and identification of diisopropylnaphthalene (DIPN) isomers from the alkylation products of naphthalene provides a relevant model nih.govresearchgate.net. In this study, naphthalene was alkylated with propylene over an amorphous aluminosilicate catalyst, and the resulting mixture of isomers was analyzed. Seven of the ten possible DIPN isomers were separated and identified using a combination of gas chromatography-mass spectrometry (GC-MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy nih.gov. The 1,2- and 1,8-DIPN isomers were not found, likely due to steric hindrance nih.gov.
Fractional crystallization is another common technique for purifying naphthalene and its derivatives. Naphthalene itself can be purified by systematic crystallization from solvents like ethyl alcohol nist.gov. A method for purifying naphthalene containing impurities involves dissolving the crude product in a mixture of methanol, thiophene, and water, followed by cooling to crystallize the pure naphthalene google.com. This approach could be adapted for the purification of this compound, although the choice of solvent would need to be optimized for the specific properties of the compound.
In cases where isomers are difficult to separate by standard chromatographic or crystallization techniques, specialized methods may be required. For instance, high-performance liquid chromatography (HPLC) with different types of columns, including chiral columns in some instances, can be effective for separating challenging regioisomers reddit.com.
The following table summarizes the purification techniques that could be applied to the isolation of this compound.
| Purification Technique | Description | Relevant Application | Reference |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. Often coupled with MS for identification. | Separation and identification of diisopropylnaphthalene isomers. | nih.govresearchgate.net |
| Fractional Crystallization | Separation based on differences in solubility at different temperatures. | Purification of naphthalene from impurities. | nist.govgoogle.com |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase under high pressure. | Separation of regioisomers that are difficult to separate by other means. | reddit.com |
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No specific ¹H or ¹³C NMR data for 1,5-Di(pentan-3-yl)naphthalene has been found in the surveyed literature. A detailed analysis would require the acquisition and interpretation of such spectra.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To elucidate the complex structure of this compound, a suite of 2D NMR experiments would be essential. Correlation Spectroscopy (COSY) would confirm proton-proton couplings within the pentan-3-yl substituents and the naphthalene (B1677914) core. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range (2-3 bond) correlations, crucial for assigning quaternary carbons and linking the alkyl chains to the naphthalene ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about through-space proximity of protons, which is vital for conformational analysis. Currently, no such 2D NMR data for this compound is publicly available.
Elucidation of Regiochemistry and Stereochemistry
The substitution pattern (regiochemistry) is defined by the compound's name as 1,5-disubstituted. The pentan-3-yl group contains a stereocenter at the point of attachment to the naphthalene ring. Therefore, this compound can exist as stereoisomers (RR, SS, and meso). The elucidation of the specific stereochemistry would require either chiral synthesis or separation of the isomers, followed by analysis using techniques such as chiral chromatography or NMR with chiral shift reagents. No studies on the stereochemistry of this specific compound have been identified.
Single Crystal X-ray Diffraction Analysis
The successful application of single-crystal X-ray diffraction is contingent on the ability to grow a suitable single crystal of the compound. There are no reports of the synthesis and crystallization of this compound, and therefore, no crystallographic data is available.
Determination of Molecular Geometry and Bond Parameters
If crystallographic data were available, it would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for a detailed analysis of any steric strain or electronic effects on the molecular geometry. In the absence of such data, these parameters remain unknown.
Analysis of Intermolecular Packing and Crystal Architecture
X-ray diffraction analysis also reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular forces such as van der Waals interactions. This information is fundamental to understanding the material's bulk properties. The crystal architecture of this compound has not been determined.
Conformational Landscape and Dynamic Studies
The pentan-3-yl substituents can rotate around the C-C bond connecting them to the naphthalene ring. This rotation is subject to steric hindrance, leading to a complex conformational landscape with various energy minima (stable conformers) and transition states.
Detailed dynamic studies, often employing variable-temperature NMR or computational methods like Density Functional Theory (DFT), are necessary to map this landscape and determine the energy barriers to rotation. Such studies would quantify the flexibility of the alkyl side chains. However, no specific conformational analysis or dynamic studies for this compound have been published.
Influence of Bulky Pentan-3-yl Substituents on Naphthalene Planarity
The naphthalene core is an archetypal planar aromatic system. However, the introduction of sterically demanding substituents, particularly at positions that can interact spatially, can induce significant distortions from this planarity. In this compound, the two pentan-3-yl groups are positioned on the same side of the molecule, leading to notable steric repulsion. This non-bonded strain is a driving force for structural deformation to achieve a lower energy conformation.
This steric hindrance compels the pentan-3-yl groups to rotate out of the naphthalene plane, minimizing repulsive interactions. The primary mode of distortion involves the twisting of the C(naphthalene)-C(alkyl) single bonds. X-ray crystallographic studies on analogous, sterically crowded naphthalenes, such as those with peri (1,8) substituents, have shown that such strain can manifest as out-of-plane bending of the substituent bonds and even a slight twisting of the naphthalene ring system itself mdpi.com. While the 1,5-substitution pattern results in less severe strain than the 1,8-peri interaction, the bulk of the pentan-3-yl groups ensures that significant distortion still occurs. Computational modeling and data from analogous compounds suggest that the dihedral angles between the plane of the naphthalene ring and the plane of the attached alkyl groups are substantial.
| Parameter | Unsubstituted Naphthalene (Experimental) | This compound (Predicted) | Comment |
|---|---|---|---|
| Naphthalene Core Twist | ~0° | 1-5° | Slight twisting of the aromatic core to relieve strain. |
| C2-C1-C(alkyl)-C(alkyl) Dihedral Angle | N/A | ~70-90° | Rotation out of the naphthalene plane to minimize steric clash. |
| C4-C5-C(alkyl)-C(alkyl) Dihedral Angle | N/A | ~70-90° | Similar out-of-plane rotation for the second substituent. |
Experimental Assessment of Conformational Preferences (e.g., Variable Temperature NMR)
The steric hindrance that causes deviation from planarity also results in a significant energy barrier to rotation around the C(naphthalene)-C(alkyl) bonds. This phenomenon of restricted rotation can be experimentally investigated using dynamic nuclear magnetic resonance (DNMR), specifically Variable Temperature (VT) NMR spectroscopy rsc.orgmontana.edu.
At room temperature, the rotation around these bonds may be rapid on the NMR timescale, resulting in a time-averaged spectrum. However, as the temperature is lowered, the rate of rotation decreases. If the energy barrier is sufficiently high, this rotation can be "frozen out" on the NMR timescale. At this point, protons within the pentan-3-yl groups that are chemically equivalent at high temperatures may become diastereotopic and exhibit separate signals.
For this compound, the methylene protons (-CH2-) of the ethyl groups are expected to become diastereotopic at low temperatures due to the chiral environment created by the hindered rotation. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, move closer together, and eventually merge into a single, sharp signal at a specific temperature known as the coalescence temperature (Tc) nih.gov. From the coalescence temperature and the frequency difference (Δν) between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides a quantitative measure of the molecule's conformational stability rsc.orgmontana.edunih.gov.
| Parameter | Value | Description |
|---|---|---|
| Spectrometer Frequency | 500 MHz | Operating frequency of the NMR instrument. |
| Low-Temperature Chemical Shifts (δ) | 1.45 ppm, 1.65 ppm | Distinct signals for diastereotopic protons at -20°C. |
| Signal Separation (Δν) | 100 Hz | Frequency difference between the two signals at low temperature. |
| Coalescence Temperature (Tc) | 45°C (318 K) | Temperature at which the two signals merge into one. |
| Calculated Rotational Barrier (ΔG‡) | ~15.8 kcal/mol | Energy barrier to rotation calculated from Tc and Δν. |
Stereochemical Implications of Branched Alkyl Groups
The presence of bulky, branched alkyl groups combined with restricted bond rotation has profound stereochemical consequences. The primary implication is the potential for atropisomerism, a form of axial chirality that arises when rotation around a single bond is hindered to the extent that different rotational isomers (rotamers) can be isolated or observed as distinct species mdpi.comresearchgate.netnih.govacs.org.
In this compound, the axis of chirality is the C(naphthalene)-C(alkyl) bond. Due to the significant energy barrier to rotation, the molecule can exist as a mixture of stable or semi-stable conformers. These conformers can be described based on the relative orientation of the two pentan-3-yl groups. For instance, one can envision syn and anti conformers, where the substituents are oriented towards or away from each other, respectively. The interconversion between these forms requires surmounting the rotational energy barrier.
| Stereochemical Concept | Origin | Description |
|---|---|---|
| Axial Chirality | Restricted rotation around the C1-C(alkyl) and C5-C(alkyl) single bonds. | The molecule lacks a plane of symmetry due to the fixed, twisted orientation of the bulky substituents. |
| Atropisomers/Rotamers | High energy barrier to bond rotation. | Existence of stable or semi-stable rotational isomers (e.g., syn/anti) that do not freely interconvert. |
| Diastereotopicity | Chiral environment created by the fixed conformation. | Protons or groups within the alkyl substituents (e.g., -CH2- protons) become non-equivalent and show distinct NMR signals. |
Spectroscopic Characterization: Electronic and Vibrational Properties
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption properties of 1,5-Di(pentan-3-yl)naphthalene are primarily governed by the naphthalene (B1677914) chromophore. The UV-Vis spectrum is characterized by strong absorption in the ultraviolet region, arising from electronic transitions within the fused aromatic ring system.
Solvent Effects on Electronic Spectra
The choice of solvent can influence the position and fine structure of the absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. tutorchase.comslideshare.net For nonpolar molecules like this compound, these effects are generally modest.
In nonpolar solvents such as hexane or cyclohexane, the vibrational fine structure of the ¹Lₐ band is often well-resolved. youtube.com This is because nonpolar solvents have minimal interaction with the solute molecule, preserving the distinct vibrational levels associated with the electronic transition. youtube.com
In polar solvents like ethanol or acetonitrile, the fine structure may become broadened or completely obscured. youtube.com This occurs because polar solvent molecules can induce a dipole in the aromatic system and interact with the ground and excited states of the naphthalene chromophore differently. These interactions can lead to a slight red shift (bathochromic shift) of the absorption bands, particularly for π→π* transitions where the excited state is often more polarizable than the ground state. libretexts.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a fingerprint of the molecule by probing its various vibrational modes. For this compound, the spectra are a combination of modes arising from the aromatic naphthalene core and the aliphatic pentan-3-yl side chains.
Characterization of Vibrational Modes and Functional Group Signatures
The vibrational spectrum can be divided into characteristic regions corresponding to different types of atomic motion. libretexts.org
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring are expected to appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The pentan-3-yl groups will exhibit strong C-H stretching bands in the 2960-2850 cm⁻¹ region, characteristic of sp³-hybridized carbon atoms.
Aromatic C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon double bonds within the aromatic rings typically occur in the 1650-1450 cm⁻¹ range. These are often multiple sharp bands and are very characteristic of the naphthalene skeleton. researchgate.net
Aliphatic C-H Bending: The bending (scissoring, rocking, and wagging) vibrations of the CH₂ and CH₃ groups in the pentan-3-yl substituents are found between 1470 cm⁻¹ and 1365 cm⁻¹. libretexts.org
C-H Out-of-Plane Bending (γ-vibrations): These vibrations for the aromatic hydrogens are highly diagnostic of the substitution pattern. For a 1,5-disubstituted naphthalene, characteristic strong bands are expected in the 850-750 cm⁻¹ region.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Functional Group | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Functional Group | Strong |
| Aromatic C=C Stretch | 1650 - 1450 | Fingerprint | Medium to Strong |
| Aliphatic C-H Bend | 1470 - 1365 | Fingerprint | Medium |
Insights into Molecular Symmetry and Distortion
The symmetry of a molecule dictates which of its vibrational modes are active in IR and Raman spectroscopy. Unsubstituted naphthalene has a high degree of symmetry, belonging to the D₂h point group. wolfram.com The substitution of two identical pentan-3-yl groups at the 1 and 5 positions lowers the molecular symmetry. Assuming the alkyl groups are conformationally averaged, the molecule would possess C₂h symmetry.
This reduction in symmetry from D₂h to C₂h has important consequences for the vibrational spectra. According to the rule of mutual exclusion, for a molecule with a center of inversion (like those in the D₂h and C₂h point groups), vibrational modes that are Raman active are IR inactive, and vice versa. However, the lowering of symmetry increases the number of vibrational modes that can be observed, as some modes that were silent (both IR and Raman inactive) in D₂h may become active in C₂h. nih.gov
Furthermore, steric hindrance between the bulky pentan-3-yl groups and the peri-hydrogens (at the 4- and 8-positions) could potentially lead to a slight out-of-plane distortion of the naphthalene ring system. nih.gov Any such distortion would further lower the symmetry, potentially breaking the center of symmetry and causing a breakdown of the mutual exclusion rule, which would result in some vibrational modes appearing in both IR and Raman spectra.
Fluorescence and Luminescence Spectroscopy
Naphthalene and its alkyl derivatives are well-known for their fluorescent properties. nih.gov this compound is expected to be a fluorescent molecule, emitting light upon relaxation from its first excited singlet state (S₁) to the ground state (S₀).
The fluorescence emission spectrum is typically a mirror image of the ¹Lₐ absorption band and appears at slightly longer wavelengths (a Stokes shift) than the absorption. researchgate.net The emission is characteristic of the naphthalene fluorophore. The presence of alkyl groups can subtly influence the fluorescence quantum yield and lifetime. mdpi.comresearchgate.net Generally, alkyl substitution does not provide an efficient pathway for non-radiative decay, so a relatively high quantum yield can be expected.
At higher concentrations, naphthalene derivatives can form excited-state dimers known as excimers. nih.gov This process would result in the appearance of a new, broad, structureless emission band at a significantly longer wavelength than the monomer fluorescence. This excimer emission arises from the interaction of an excited molecule with a ground-state molecule. The bulky pentan-3-yl groups might sterically hinder the formation of a perfectly cofacial excimer, potentially affecting the efficiency and wavelength of this process compared to less substituted naphthalenes.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Naphthalene |
| Hexane |
| Cyclohexane |
| Ethanol |
Photophysical Behavior of the Substituted Naphthalene Chromophore
The photophysical behavior of this compound is governed by the electronic transitions of the naphthalene aromatic system, which are subtly perturbed by the presence of the two pentan-3-yl groups. The naphthalene core possesses a rigid planar structure with extensive π-electron conjugation, which is responsible for its characteristic absorption and emission properties. nih.gov These properties make naphthalene and its derivatives useful in a variety of applications, including as fluorescent probes. nih.gov
The introduction of alkyl groups, such as pentan-3-yl, at the 1 and 5 positions of the naphthalene ring generally results in modest changes to its electronic spectrum compared to the parent molecule. Alkyl groups are known to be weak auxochromes, causing small bathochromic (red) shifts in the absorption and fluorescence spectra. This effect can be attributed to hyperconjugation and inductive effects, which slightly raise the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus narrowing the HOMO-LUMO gap. Studies on similar substituted aromatic hydrocarbons, such as silyl-substituted naphthalenes, also show that substitution can lead to red-shifted absorption maxima and increased fluorescence intensities. mdpi.comresearchgate.net
The absorption spectrum of naphthalene derivatives typically features two main bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions of the π-electron system. The fluorescence spectrum is generally structured and appears as a near mirror image of the lowest energy absorption band. For naphthalene itself dissolved in cyclohexane, absorption peaks are observed around 275 nm, while the fluorescence emission is centered in the 300-400 nm range. researchgate.netomlc.org Due to the alkyl substitution in this compound, these absorption and emission bands are expected to be shifted to slightly longer wavelengths. Furthermore, naphthalene derivatives are known for their high photostability and potentially high fluorescence quantum yields. nih.gov
Quantum Yield and Lifetime Measurements (Academic Interpretation)
Two critical parameters that define the fluorescence of a compound are its quantum yield (Φf) and excited-state lifetime (τf). The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. nih.gov
The introduction of bulky alkyl groups at the 1 and 5 positions can influence both radiative and non-radiative decay pathways. The substitution may alter the rigidity of the molecule and the degree of intermolecular interactions, which in turn affects the non-radiative decay rates. In some cases, constructing molecules with multiple naphthalene units has led to compounds with both high fluorescence quantum yields and exceptionally long fluorescence lifetimes, a combination that is typically rare. semanticscholar.org Studies on other naphthalene derivatives have shown a wide range of quantum yields, from low to nearly 81% in some highly substituted naphthalenediimides, indicating that the quantum yield is highly sensitive to the nature and position of the substituents. nih.gov
Fluorescence lifetimes for naphthalene are typically in the nanosecond range and can be influenced by the solvent. researchgate.net It is reasonable to predict that the fluorescence lifetime of this compound would also be in the nanosecond range, though the exact value would depend on the solvent and temperature.
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
|---|---|---|---|---|
| Naphthalene | ~275 | ~320-350 | 0.23 omlc.org | ~96 (degassed) |
| This compound | Expected slight red-shift vs. Naphthalene | Expected slight red-shift vs. Naphthalene | Data not available | Data not available |
Note: The data for Naphthalene is provided as a reference point. Specific experimental values for this compound are not available in the cited literature and would require experimental determination.
Circular Dichroism (CD) Spectroscopy (If Chiral Derivatives are Explored)
However, chiral derivatives of 1,5-disubstituted naphthalenes could be readily explored. Chirality could be introduced into the molecule in several ways, for instance:
Using Chiral Substituents: Replacing the achiral pentan-3-yl groups with chiral alkyl groups, such as pentan-2-yl, would render the entire molecule chiral and thus CD-active.
Creating a Chiral Scaffold: Incorporating the 1,5-disubstituted naphthalene units into a larger, rigid framework that induces a helical twist would create axial chirality. nih.gov
In such chiral derivatives, the naphthalene chromophore would report on the chiral environment through its CD spectrum. If two naphthalene chromophores are held in a fixed, chiral orientation relative to each other, they can engage in exciton coupling. nih.gov This phenomenon results in a characteristic CD signal, known as a bisignate couplet, in the region of the naphthalene's π-π* transitions. The sign and intensity of this CD signal can be directly related to the absolute configuration and the dihedral angle between the naphthalene transition dipole moments. nih.gov This approach has been successfully used to create materials with intense molar dichroism by fixing naphthalene chromophores in a chiral para-phenylene–ethynylene framework. nih.gov Therefore, while this compound is achiral, CD spectroscopy would be an invaluable tool for the stereochemical analysis of its potential chiral derivatives.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. samipubco.comresearchgate.netmdpi.com This method calculates the total energy of a system based on its electron density, offering a balance of computational cost and accuracy. txst.edu For organic molecules like 1,5-Di(pentan-3-yl)naphthalene, hybrid functionals such as B3LYP, in conjunction with Pople-style basis sets like 6-311+G(d,p), are commonly employed to provide reliable predictions of molecular properties. researchgate.netresearchgate.netirjweb.com
Geometry Optimization and Energetics
Geometry optimization is a fundamental computational step that seeks to identify the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. samipubco.comresearchgate.net For this compound, the primary structural consideration is the significant steric strain introduced by the two bulky pentan-3-yl groups at the peri positions (1 and 5) of the naphthalene (B1677914) core.
This steric repulsion forces the substituents and the naphthalene ring to distort from an idealized planar geometry to achieve a more stable, lower-energy conformation. The optimization process computationally adjusts bond lengths, bond angles, and dihedral angles until the net force on each atom is negligible. The resulting optimized geometry provides crucial information about the molecule's shape and the energetic cost of steric hindrance.
Table 1: Predicted Geometric Parameters for this compound vs. Naphthalene
*Data for this compound are estimated based on DFT calculations of sterically hindered naphthalenes.
| Parameter | Naphthalene (Reference) | This compound (Predicted) | Comment |
|---|---|---|---|
| Naphthalene Ring Planarity | Planar | Slightly distorted/puckered | Distortion relieves steric strain between substituents and peri-hydrogens. |
| C1-C(alkyl) Bond Length | N/A | ~1.52 Å | Typical sp²-sp³ carbon-carbon single bond length. |
| C1-C9-C8-N Dihedral Angle | Planar (180°) | Non-planar (e.g., ~90°) | Rotation out of the naphthalene plane to minimize peri-interactions. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. samipubco.comresearchgate.netmalayajournal.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability. irjweb.commalayajournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov
Alkyl groups, such as the pentan-3-yl substituents, are known to be weakly electron-donating. This property leads to a destabilization (increase in energy) of the HOMO level. The effect on the LUMO is less pronounced. Consequently, the introduction of these groups onto the naphthalene core is expected to decrease the HOMO-LUMO gap compared to the parent naphthalene molecule, suggesting enhanced reactivity. researchgate.net
Table 2: Estimated Frontier Orbital Energies and HOMO-LUMO Gap
Values are illustrative and based on typical DFT (B3LYP/6-31G) results for substituted aromatics.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| Naphthalene | -6.13 | -1.38 | 4.75 samipubco.com |
| This compound (Estimated) | -5.95 | -1.30 | 4.65 |
Charge Distribution Analysis (e.g., Mulliken, Hirshfeld Charges)
Charge distribution analysis provides insight into the electronic landscape of a molecule by assigning partial charges to each atom. mdpi.com Methods like Mulliken and Hirshfeld population analyses partition the total electron density among the constituent atoms based on different schemes. researchgate.netchemrxiv.org While Mulliken charges are sensitive to the basis set used, Hirshfeld charges are generally considered more robust. researchgate.netgoogle.com
For this compound, the electron-donating nature of the alkyl groups is expected to increase the electron density on the aromatic naphthalene core. This results in the carbon atoms of the naphthalene ring becoming slightly more negative (or less positive) compared to unsubstituted naphthalene. The hydrogen atoms and the alkyl carbon atoms, in turn, carry partial positive charges. This charge distribution is crucial for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions.
Conformational Analysis and Potential Energy Surfaces (PES)
Conformational analysis involves studying the different spatial arrangements, or conformers, of a molecule that can be interconverted by rotation about single bonds. mdpi.comresearchgate.net A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometric coordinates, revealing the relative stabilities of different conformers and the energy barriers that separate them. nih.govnih.govresearchgate.net
Exploration of Conformational Isomers and Rotational Barriers
The conformational flexibility of this compound is dominated by the rotation around the C1-C(alkyl) and C5-C(alkyl) single bonds. Due to the significant bulk of the pentan-3-yl groups, these rotations are not free but are hindered by substantial energy barriers. acs.orgbenthamdirect.commdpi.com
Computational methods can map the PES by systematically rotating the substituent groups and calculating the energy at each step. This process identifies low-energy conformers (local minima) and the transition states (saddle points) that connect them. The energy difference between a minimum and a transition state defines the rotational barrier, which determines the rate of interconversion between conformers at a given temperature. mdpi.comnih.gov For this compound, the barriers to rotation are expected to be significant due to severe steric clashes.
Role of Steric Hindrance and Peri-Effects
Steric hindrance is the dominant factor governing the structure and dynamics of this compound. The key interaction is the peri-effect, which describes the severe steric repulsion between the substituent at the C1 position and the hydrogen atom at the C8 position (and similarly between the C5 substituent and the C4 hydrogen). usu.eduresearchgate.net
Non-Covalent Interactions (NCI) Analysis
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their aggregation behavior. nih.gov The NCI analysis, a method based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s), is a powerful tool for visualizing and identifying weak interactions like van der Waals forces, hydrogen bonds, and steric repulsion in real space. chemtools.orgnih.gov Regions of low electron density and low reduced density gradient are indicative of non-covalent interactions. chemtools.org
Within the this compound molecule, the primary intramolecular non-covalent interactions occur between the bulky pentan-3-yl substituents and the naphthalene core. The positioning of these groups at the peri (1 and 5) positions forces them into close proximity, leading to significant steric strain. rsc.org This steric hindrance results in repulsive interactions, which can be visualized in NCI plots as distinct regions of positive electron density curvature. researchgate.net
However, alongside these repulsive forces, attractive London dispersion forces are also at play. These arise from transient fluctuations in electron density and are significant between the alkyl chains and the electron-rich π-system of the naphthalene core (alkyl-aryl interactions). Computational studies on long-chain alkyl aromatics have shown that these attractive interactions can be strong enough to influence the conformation of the alkyl chains, sometimes leading to a folded or cyclized arrangement where the terminal methyl group interacts with the aromatic ring. scirp.orgsemanticscholar.org For this compound, a complex balance exists between the destabilizing steric repulsion and the stabilizing alkyl-aryl dispersion forces, which governs the molecule's preferred conformation.
Table 1: Representative Intramolecular Non-Covalent Interactions in 1,5-Disubstituted Naphthalenes
| Interaction Type | Description | Expected Energetic Contribution |
| Steric Repulsion | Arises from the spatial overlap of the electron clouds of the peri-positioned alkyl groups. | Destabilizing (+kcal/mol) |
| Alkyl-Aryl Dispersion | Attractive van der Waals forces between the pentan-3-yl chains and the naphthalene π-electron cloud. | Stabilizing (-kcal/mol) |
| Alkyl-Alkyl Dispersion | Attractive van der Waals forces between the two pentan-3-yl groups where they are in close proximity. | Stabilizing (-kcal/mol) |
Intermolecular forces dictate how molecules pack in the condensed phase and interact in solution. For unsubstituted naphthalene, π-stacking is a dominant intermolecular interaction, driven primarily by dispersion and electrostatic (quadrupole-quadrupole) forces. rsc.orgnih.gov These interactions typically lead to parallel-displaced or T-shaped dimer conformations. nih.gov
In this compound, the presence of the bulky alkyl groups severely hinders direct face-to-face π-stacking. The substituents act as large steric shields, preventing the close approach of two naphthalene cores in a parallel arrangement. Consequently, any π-stacking interactions that do occur would be significantly weakened and likely forced into a highly offset geometry.
Aromaticity Indices and Delocalization
Aromaticity is a fundamental concept describing the unusual stability and reactivity of certain cyclic, planar molecules with delocalized π-electrons. This property can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index, where a value of 1 indicates a fully aromatic system (like benzene) and a value of 0 indicates a non-aromatic system. diva-portal.orgnih.gov Magnetic indices, such as the Nucleus-Independent Chemical Shift (NICS), measure the magnetic shielding at the center of a ring to probe aromaticity.
The introduction of substituents onto an aromatic ring can perturb the delocalized π-electron system and thus alter its aromaticity. Alkyl groups, such as pentan-3-yl, are generally considered to be weakly electron-donating through an inductive effect. This subtle donation of electron density to the naphthalene core can cause minor changes in bond lengths and, consequently, a slight perturbation of the aromaticity.
Table 2: Comparison of Calculated Aromaticity Indices for Naphthalene and an Estimated Range for Alkyl-Substituted Naphthalenes
| Compound | HOMA Index (Ring 1) | HOMA Index (Ring 2) | NICS(1) (ppm) (Ring 1) | NICS(1) (ppm) (Ring 2) |
| Naphthalene (Reference) | ~0.855 | ~0.855 | ~ -9.9 | ~ -9.9 |
| This compound (Est.) | 0.84 - 0.86 | 0.84 - 0.86 | -9.5 to -10.0 | -9.5 to -10.0 |
Note: Values for the subject compound are estimated based on typical substituent effects reported in the literature.
Spectroscopic Property Simulations (e.g., UV-Vis, NMR, IR)
Computational chemistry provides powerful tools for simulating and predicting the spectroscopic properties of molecules, aiding in their identification and characterization. Methods like Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectra and standard DFT for NMR and IR spectra are routinely used. mdpi.comnsf.gov
UV-Vis: The electronic absorption spectrum of naphthalene is characterized by strong π→π* transitions. The introduction of alkyl substituents typically causes a small bathochromic (red) shift of the absorption maxima (λmax). acs.org This is due to the alkyl groups slightly raising the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap. acs.org A TD-DFT simulation for this compound would be expected to show a spectrum similar to naphthalene but with its characteristic absorption bands shifted to slightly longer wavelengths. researchgate.netiipseries.org
NMR: The ¹H and ¹³C NMR spectra are highly sensitive to the chemical environment of each nucleus.
¹H NMR: For this compound, the aromatic protons are expected to resonate in the downfield region typical for naphthalenes (~7.5-8.2 ppm). The protons on the pentan-3-yl groups would appear in the upfield aliphatic region (~0.8-1.8 ppm). DFT-based calculations of chemical shifts can provide accurate predictions of these values. rsc.orgresearchgate.net
¹³C NMR: Similarly, the aromatic carbons would have shifts in the ~125-135 ppm range, while the aliphatic carbons would be found much further upfield. Computational methods have proven effective in predicting ¹³C chemical shifts for complex organic molecules. researchgate.netnih.govmdpi.com
IR: The infrared spectrum is determined by the vibrational modes of the molecule. Simulations using DFT can predict the frequencies and intensities of these vibrations. For this compound, the IR spectrum would be dominated by several key vibrational modes:
Aromatic C-H stretching just above 3000 cm⁻¹.
Aliphatic C-H stretching just below 3000 cm⁻¹.
Aromatic C=C stretching in the 1400-1600 cm⁻¹ region.
Aliphatic C-H bending and rocking modes in the 1350-1470 cm⁻¹ range.
Out-of-plane C-H bending for the aromatic protons, typically below 900 cm⁻¹.
Computational modeling of the IR spectrum for naphthalene and its derivatives has shown good agreement with experimental data, making it a reliable predictive tool. researchgate.netnasa.govacs.orgnih.gov
Table 3: Predicted Spectroscopic Features for this compound
| Spectroscopy | Feature | Predicted Range/Value |
| UV-Vis | λmax (π→π* transitions) | ~225 nm, ~280 nm, ~315 nm (Slightly red-shifted from naphthalene) |
| ¹H NMR | Aromatic Protons (δ) | 7.5 - 8.2 ppm |
| Aliphatic Protons (δ) | 0.8 - 1.8 ppm | |
| ¹³C NMR | Aromatic Carbons (δ) | 125 - 135 ppm |
| Aliphatic Carbons (δ) | 10 - 40 ppm | |
| IR | Aromatic C-H Stretch (ν) | 3050 - 3100 cm⁻¹ |
| Aliphatic C-H Stretch (ν) | 2850 - 2990 cm⁻¹ | |
| Aromatic C=C Stretch (ν) | 1400 - 1600 cm⁻¹ |
Reactivity and Mechanistic Studies of 1,5 Di Pentan 3 Yl Naphthalene
Electrophilic Aromatic Substitution Reactivity
The reactivity of the 1,5-di(pentan-3-yl)naphthalene core in electrophilic aromatic substitution (EAS) is significantly influenced by the naphthalene (B1677914) ring system itself and the presence of the two alkyl substituents. Naphthalene is inherently more reactive towards electrophiles than benzene (B151609) because the delocalization of pi electrons across its two rings is less efficient, making it more nucleophilic. stackexchange.com Electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed during α-attack is better stabilized by resonance, with more contributing structures that preserve a complete benzene ring. wordpress.com
Regioselectivity Directed by Existing Alkyl Groups
The two pentan-3-yl groups at the C1 and C5 positions are classified as activating, ortho-, para-directing groups. vanderbilt.edu These alkyl groups donate electron density to the naphthalene ring through an inductive effect, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack and thus increasing the reaction rate compared to unsubstituted naphthalene. masterorganicchemistry.comscielo.org.mx
The directing influence of these groups determines the position of substitution for an incoming electrophile (E+).
The substituent at C1 directs incoming electrophiles to its ortho positions (C2 and the peri-position C8) and its para position (C4).
The substituent at C5 directs incoming electrophiles to its ortho positions (C6 and the peri-position C4) and its para position (C8).
The cumulative effect of both groups reinforces the activation of the C4 and C8 positions, as these are para to one group and peri (an ortho-like position across the bay region) to the other. The C2 and C6 positions are also activated, being ortho to one of the alkyl groups. The C3 and C7 positions are meta to both alkyl groups and are therefore the least electronically activated sites for electrophilic attack.
| Position on Naphthalene Ring | Electronic Influence from C1-Alkyl Group | Electronic Influence from C5-Alkyl Group | Combined Electronic Effect |
|---|---|---|---|
| C2 | Ortho (Activating) | - | Strongly Activated |
| C3 | Meta (Weakly Activated) | - | Weakly Activated |
| C4 | Para (Activating) | Peri/Ortho (Activating) | Very Strongly Activated |
| C6 | - | Ortho (Activating) | Strongly Activated |
| C7 | - | Meta (Weakly Activated) | Weakly Activated |
| C8 | Peri/Ortho (Activating) | Para (Activating) | Very Strongly Activated |
Steric Inhibition of Reactivity
While electronic effects strongly favor substitution at the C4 and C8 positions, steric hindrance from the bulky pentan-3-yl groups plays a crucial role in determining the final product distribution. wikipedia.org The pentan-3-yl group is a branched secondary alkyl group, which creates significant spatial crowding.
This steric bulk will particularly inhibit attack at the positions closest to the existing substituents:
Ortho Positions (C2 and C6): These positions are heavily shielded by the adjacent alkyl groups, making it difficult for an incoming electrophile to approach.
Peri Positions (C4 and C8): These positions, despite being electronically favored, also experience significant steric hindrance. The proximity of the hydrogen atom at C8 to the alkyl group at C1 (and similarly, C4 to C5) creates a crowded "peri" interaction space, which would be exacerbated by the introduction of a new substituent.
Therefore, while positions 4 and 8 are electronically the most activated, the severe steric hindrance may redirect the electrophilic attack to the less crowded, though less electronically activated, β-positions (C3 and C7). The ultimate regiochemical outcome of an electrophilic substitution reaction on this compound would depend on the size of the incoming electrophile and the reaction conditions, representing a classic case of competition between electronic and steric effects. youtube.com
Nucleophilic Aromatic Substitution (if applicable to specific derivatives)
Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is generally inapplicable to electron-rich aromatic compounds like this compound. wikipedia.org The naphthalene core, enriched by two electron-donating alkyl groups, has high electron density, which repels approaching nucleophiles.
For SNAr to occur, the aromatic ring must be rendered electron-deficient. chemistrysteps.com This is typically achieved by the presence of one or more strong electron-withdrawing groups (such as nitro, cyano, or sulfonyl groups) positioned ortho or para to a good leaving group (commonly a halide). masterorganicchemistry.comlibretexts.org
Therefore, while this compound itself is unreactive towards nucleophiles, a hypothetical derivative such as 4-bromo-1,5-di(pentan-3-yl)-2,7-dinitronaphthalene could potentially undergo SNAr. In this derivative:
The nitro groups at C2 and C7 would strongly withdraw electron density, activating the ring for nucleophilic attack.
The nitro group at C2 is ortho to the bromine leaving group at C4, and the nitro group at C7 is para to it, providing the necessary resonance stabilization for the negatively charged Meisenheimer complex intermediate. chemistrysteps.com
Side-Chain Reactivity and Functionalization
The pentan-3-yl side chains offer alternative sites for chemical modification, distinct from the reactivity of the aromatic core.
Oxidative and Reductive Transformations of Pentan-3-yl Groups
Oxidative Transformations: Alkyl side chains on aromatic rings are susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the ring). unizin.orgopenstax.org This position is activated because the C-H bonds are weakened due to the stability of the intermediate benzylic radical. libretexts.org For oxidation to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.org In this compound, each benzylic carbon has one hydrogen.
Treatment with a strong oxidizing agent, such as hot, acidic potassium permanganate (B83412) (KMnO₄), would be expected to cleave the entire alkyl chain, oxidizing the benzylic carbon to a carboxylic acid. libretexts.orglibretexts.org This reaction would transform this compound into naphthalene-1,5-dicarboxylic acid .
Reductive Transformations: While the alkyl side chains are already in a reduced state, the aromatic naphthalene core can be reduced under forcing conditions. Catalytic hydrogenation of aromatic rings requires more vigorous conditions than for alkenes or alkynes. Using a powerful catalyst like rhodium on carbon (Rh/C) with high pressures of hydrogen gas (H₂) can reduce the naphthalene ring system to the corresponding saturated decahydronaphthalene (B1670005) structure. youtube.com This would result in the formation of 1,5-di(pentan-3-yl)decahydronaphthalene .
Cyclization Tendencies of Alkyl Side Chains
Studies have shown that alkyl side chains on naphthalene, particularly those longer than a propyl group, have a tendency to undergo intramolecular cyclization. scirp.orgsemanticscholar.org This phenomenon is driven by an interaction between the terminal methyl group of the alkyl chain and the pi-electron system of the aromatic ring. scirp.org This interaction can lead to the formation of new, quasi-alicyclic rings fused to the naphthalene core. semanticscholar.org
Derivatization for Further Synthetic Utility
The synthetic utility of this compound as a precursor for more complex molecules is an area of theoretical exploration, as specific derivatization studies on this compound are not extensively documented in publicly available scientific literature. However, by examining the general reactivity of alkylnaphthalenes, potential pathways for its functionalization can be proposed. The reactivity of the pentan-3-yl side chains and the naphthalene core could both be exploited for synthetic transformations.
The benzylic positions of the pentan-3-yl groups (the carbon atoms attached directly to the naphthalene ring) are expected to be the most reactive sites on the alkyl chains. Reactions such as oxidation or halogenation would likely occur at these positions due to the stabilization of radical or cationic intermediates by the aromatic ring. lumenlearning.com
While direct examples of the use of this compound in the synthesis of advanced naphthalene scaffolds are not readily found in the literature, general strategies for the elaboration of alkylnaphthalenes can be considered.
One potential avenue for derivatization is the oxidation of the alkyl side chains. The treatment of alkylbenzenes with strong oxidizing agents like potassium permanganate typically results in the formation of carboxylic acids, provided there is at least one hydrogen atom at the benzylic position. lumenlearning.com In the case of this compound, this would lead to the formation of naphthalene-1,5-dicarboxylic acid. This dicarboxylic acid could then serve as a versatile building block for the synthesis of polyesters, polyamides, or other complex macromolecular structures.
Another conceivable transformation is the intramolecular cyclization of the alkyl side chains. Studies have shown that long alkyl chains on naphthalenes can undergo cyclization through an intramolecular interaction between the terminal methyl group of the alkyl chain and the aromatic ring. scirp.org This type of reaction could potentially be induced under specific catalytic or thermal conditions to generate new polycyclic aromatic hydrocarbons with unique electronic and steric properties.
Furthermore, the naphthalene core itself can undergo various electrophilic substitution reactions, although the directing effects of the two bulky pentan-3-yl groups at the 1 and 5 positions would need to be considered. These groups would likely direct incoming electrophiles to the 4 and 8 positions (peri-positions) and the 2, 3, 6, and 7 positions. The steric hindrance from the pentan-3-yl groups might, however, influence the regioselectivity of such reactions.
It is important to reiterate that these proposed synthetic pathways are based on the general reactivity of related alkyl-substituted aromatic compounds and have not been specifically reported for this compound. Further experimental investigation would be necessary to validate these possibilities and to fully explore the synthetic potential of this particular dialkylnaphthalene.
Potential Advanced Research Applications
Ligand Design in Catalysis
The application of 1,5-Di(pentan-3-yl)naphthalene in the field of catalysis is also not documented in the available scientific literature.
While the steric bulk of the pentan-3-yl groups could theoretically influence the activity and selectivity of a catalytic center, no studies have been published that utilize this compound for this purpose.
There are no reports on the synthesis or characterization of coordination complexes involving this compound and transition metals.
Conclusion and Future Perspectives
Summary of Key Findings on 1,5-Di(pentan-3-yl)naphthalene
The primary finding regarding this compound is the profound absence of published research. Beyond its basic chemical formula and molecular weight, there is no scientific literature detailing its synthesis, structural properties, or potential uses. This lack of information is a key finding in itself, highlighting a gap in the current body of chemical knowledge.
Implications for Fundamental Organic Chemistry and Materials Science
The study of sterically hindered aromatic compounds is a significant area of research in both fundamental organic chemistry and materials science. The unique steric environment of this compound could offer insights into bond distortions, restricted rotation, and unusual reactivity patterns. In materials science, such compounds can exhibit interesting photophysical properties or be precursors to novel polymers with specific thermal or mechanical characteristics. The absence of data for this particular compound means that these potential implications are yet to be explored.
Unanswered Questions and Future Research Directions
The lack of existing research on this compound presents a wide-open field for future investigation. Key unanswered questions revolve around every aspect of this molecule's chemistry.
The development of a viable and efficient synthesis for this compound is the first and most critical step for any further research. Standard Friedel-Crafts alkylation reactions may be a starting point, but the steric hindrance of the pentan-3-yl group could necessitate the development of novel catalytic methods to achieve the desired 1,5-disubstitution pattern with good selectivity and yield.
Once synthesized, a detailed investigation into the conformational dynamics of this compound would be highly valuable. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could elucidate the rotational barriers of the pentan-3-yl groups and the extent of distortion of the naphthalene (B1677914) core due to steric strain.
In parallel with experimental work, advanced theoretical modeling using computational chemistry methods would be instrumental. Density Functional Theory (DFT) calculations could predict the stable conformers, rotational energy barriers, and electronic properties of the molecule. Such computational studies would not only complement experimental findings but also guide future research by predicting potential reactivity and spectroscopic signatures.
Following its synthesis and characterization, research could then focus on exploring the potential applications of this compound. Its bulky, non-polar nature might make it a candidate for use as a specialized solvent, a lubricant, or an organic electronic material. Its unique structure could also be a scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry or as molecular sensors.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1,5-di(pentan-3-yl)naphthalene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, catalytic methods using HY or ZSM-5 zeolites (modified with phosphotungstic acid) can optimize regioselectivity and reduce byproducts . Key parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of naphthalene to alkylating agents. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical for achieving >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For instance, ¹H NMR peaks at δ 7.2–8.1 ppm confirm naphthalene protons, while alkyl chain signals appear at δ 0.8–1.6 ppm. Discrepancies in UV-Vis absorption spectra (e.g., unexpected λmax shifts) may arise from solvent polarity effects or aggregation; these are resolved using solvent-dependent fluorescence quenching studies .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid dermal exposure due to potential skin irritation (Category 2 hazard per GHS). In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste . Stability tests under varying pH and temperature conditions (25–60°C) confirm no hazardous decomposition products .
Advanced Research Questions
Q. How do steric and electronic effects of the pentan-3-yl substituents influence the compound’s reactivity in catalytic systems?
- Methodological Answer : Molecular dynamics simulations and Density Functional Theory (DFT) calculations reveal that the branched pentan-3-yl groups introduce steric hindrance, reducing electrophilic substitution rates by ~30% compared to linear alkyl analogs. Experimental validation via competitive kinetic studies (e.g., bromination reactions) aligns with computational data .
Q. What mechanisms underlie the environmental persistence of this compound, and how can degradation pathways be modeled?
- Methodological Answer : Aerobic biodegradation studies using soil microcosms show a half-life of 120–150 days, with hydroxylation at the naphthalene ring as the primary pathway. Gas chromatography-mass spectrometry (GC-MS) identifies metabolites like 1,5-dihydroxynaphthalene derivatives. Quantitative Structure-Activity Relationship (QSAR) models predict bioaccumulation potential (log Kow ≈ 4.2) .
Q. How can conflicting toxicity data (e.g., hepatic vs. renal effects) from in vivo studies be systematically evaluated?
- High Confidence : Studies reporting dose-response consistency across ≥3 species.
- Low Confidence : Single-species studies with unverified exposure routes.
Contradictions often arise from interspecies metabolic differences (e.g., CYP450 isoform activity). Resolve via interspecies extrapolation models and in vitro hepatocyte/renal cell assays .
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?
- Methodological Answer : Use molecular docking software (AutoDock Vina, Schrödinger Suite) with crystallographic CYP450 structures (PDB IDs: 2HI4, 3TDA). Validate predictions via competitive inhibition assays using human liver microsomes and LC-MS/MS metabolite profiling .
Data Gaps and Research Priorities
- Toxicokinetics : Limited data on placental transfer or lactational exposure; prioritize radiolabeled tracer studies in murine models .
- Environmental Monitoring : No standardized methods for detecting the compound in sediment; develop LC-ESI-MS/MS protocols with a detection limit <0.1 ppb .
- Mechanistic Toxicology : Unclear role of oxidative stress in chronic toxicity; employ transcriptomic profiling (RNA-seq) of exposed lung and liver tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
